N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-12-25-17-11-10-16(13-20(17)30-15-23(2,3)22(25)27)24-21(26)14-29-19-9-7-6-8-18(19)28-4/h5-11,13H,1,12,14-15H2,2-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEZWBHYQMIRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C22H24N2O4. It features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepine core and a methoxyphenoxy acetamide side group.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Androgen Receptor Modulation : The compound has been studied for its ability to degrade and inhibit androgen receptors (AR), which are crucial in the development of certain cancers. This activity is particularly relevant in prostate cancer treatment .
- Inhibitory Effects on Enzymes : In vitro studies have shown that similar compounds can inhibit enzymes such as 17β-HSD Type 3. This inhibition is significant for conditions related to steroid metabolism .
Biological Activity Studies
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Table 1: Summary of Biological Assays
| Assay Type | Target | IC50 Value (nM) | Remarks |
|---|---|---|---|
| 17β-HSD Type 3 Assay | Enzyme Inhibition | 700 | Significant inhibition observed |
| Androgen Receptor Assay | AR Degradation | Not specified | Potential therapeutic target |
| Cytotoxicity Assay | CCRF-CEM Leukemia Cells | GI50: 10 | Indicates potential anticancer activity |
Case Studies
Several case studies have highlighted the compound's biological activity:
- Prostate Cancer Research : In a study focusing on prostate cancer cell lines, the compound demonstrated significant inhibition of cell proliferation through androgen receptor degradation pathways. The findings suggest that this compound could be a candidate for further development as an anti-androgen therapy .
- Anticancer Activity : A separate investigation into its effects on leukemia cell lines revealed that the compound exhibited cytotoxic properties with a GI50 value indicating effective growth inhibition at low concentrations .
Comparison with Similar Compounds
Thiazolidinedione-Acetamide Derivatives
Compounds such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., 3a-o in ) feature a thiazolidinedione ring instead of the benzoxazepine core. These derivatives exhibit hypoglycemic activity via PPAR-γ modulation, with substituents on the acetamide nitrogen influencing potency. The benzoxazepine-based compound lacks the thiazolidinedione’s α,β-unsaturated ketone, which is critical for PPAR-γ binding, suggesting divergent pharmacological targets .
Benzamide Analogues
and describe N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide and its 2,6-dimethoxy variant. These compounds replace the acetamide’s 2-methoxyphenoxy group with dimethoxybenzoyl moieties. For instance, the 2,4-dimethoxy variant (CAS 921525-11-3) has a molecular weight of 410.5 g/mol, identical to the target compound, but distinct lipophilicity due to the benzamide vs. phenoxyacetamide groups .
Phenoxyacetamide Derivatives
lists N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide, which shares the phenoxyacetamide backbone but incorporates a complex peptide-like chain. This compound’s stereochemistry and hydroxyl/amino groups enable interactions with proteases or GPCRs, unlike the planar benzoxazepine system in the target molecule .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
| Compound Class | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Bioactivity |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₅N₂O₅ | 410.5 | Benzoxazepine, 2-methoxyphenoxy | Hypothesized kinase inhibition |
| Thiazolidinedione-acetamide [6] | C₁₈H₁₅N₂O₅S | 371.4 | Thiazolidinedione, substituted N | Hypoglycemic (PPAR-γ agonism) |
| 2,4-Dimethoxybenzamide [12] | C₂₃H₂₆N₂O₅ | 410.5 | Benzamide, 2,4-dimethoxy | Undisclosed |
| Peptide-phenoxyacetamide [8] | C₂₉H₃₃N₃O₄ | 487.6 | Peptide chain, 2,6-dimethylphenoxy | Protease inhibition |
Its molecular weight (410.5 g/mol) aligns with Lipinski’s rule-of-five criteria, suggesting oral bioavailability .
Hydrogen-Bonding and Supramolecular Interactions
The acetamide group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets. Graph-set analysis () predicts motifs such as R₂²(8) chains involving the benzoxazepine ketone and acetamide carbonyl. This contrasts with thiazolidinedione derivatives, where the dioxo group forms stronger, bidentate hydrogen bonds, enhancing receptor binding .
Q & A
Q. What are the key considerations in synthesizing the compound to ensure high yield and purity?
Methodological Answer:
- Reaction Conditions : Use reflux with triethylamine or DMF as solvents to facilitate nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with amine intermediates under reflux (4–6 hours) .
- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress. Termination is indicated by the disappearance of starting material spots .
- Purification : Recrystallize the product using polar/non-polar solvent mixtures (e.g., pet-ether or EtOAc/hexane) to remove impurities. For acetamide derivatives, DCM extraction followed by column chromatography (20–80% EtOAc in hexane) is effective .
- Characterization : Validate purity via melting point analysis and spectroscopic techniques (IR, H/C NMR, HRMS). Key spectral markers include:
Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral features confirm the core scaffold?
Methodological Answer:
- H NMR : Identify the tetrahydrobenzooxazepine ring protons (δ 6.9–7.5 ppm for aromatic H) and oxazepinone carbonyl (δ ~170–180 ppm in C NMR) .
- HRMS : Confirm molecular ion peaks (e.g., [M+1]) matching the exact mass (e.g., 430.2 for a related acetamide derivative) .
- X-ray Crystallography (if available): Resolve stereochemistry of the allyl and dimethyl groups on the oxazepine ring.
Advanced Research Questions
Q. How can computational methods optimize reaction design and predict regioselectivity in functionalizing the benzooxazepine core?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for allylation or methoxy substitution. For example, ICReDD’s workflow combines computed reaction barriers with experimental validation to prioritize conditions .
- Machine Learning : Train models on PubChem data to predict solvent effects or catalyst performance. Metrics like LogP (hydrophobicity) and polar surface area can guide solubility optimization .
- Validation : Cross-reference computational predictions with kinetic experiments (e.g., varying temperature/pH) to refine models.
Q. What statistical experimental design (DoE) approaches are recommended for optimizing multi-step synthesis?
Methodological Answer:
- Factorial Design : Screen variables (e.g., solvent polarity, catalyst loading) in a 2 factorial setup to identify critical factors affecting yield. For example, triethylamine volume and reflux time significantly impact acetamide formation .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. byproduct formation) using central composite designs. Apply ANOVA to validate model significance .
- Case Study : In a hypoglycemic acetamide synthesis, DoE reduced the number of experiments by 40% while achieving >85% yield .
Q. How can researchers resolve contradictions in pharmacological activity data across different in vitro models?
Methodological Answer:
- Model Standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and normalize assay conditions (e.g., serum concentration, incubation time) .
- Mechanistic Profiling : Compare off-target effects via kinase inhibition panels or metabolomics. For example, discrepancies in antioxidant activity may arise from differential ROS scavenging pathways .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to cluster conflicting results and identify confounding variables (e.g., solvent residues in test samples) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported LogP values for structurally similar analogs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
